1-[4-(trifluoromethyl)phenyl]-1H-tetrazole-5-thiol
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Overview
Description
1-[4-(Trifluoromethyl)phenyl]-1H-tetrazole-5-thiol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrazole ring with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(trifluoromethyl)phenyl]-1H-tetrazole-5-thiol typically involves the introduction of the trifluoromethyl group to the phenyl ring, followed by the formation of the tetrazole ring and the thiol group. One common method involves the reaction of 4-(trifluoromethyl)phenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring. The thiol group can be introduced through subsequent reactions involving thiolating agents .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the tetrazole ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, reduced tetrazole derivatives, and substituted phenyl derivatives .
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]-1H-tetrazole-5-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(trifluoromethyl)phenyl]-1H-tetrazole-5-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets. The thiol group can undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)phenyl]biguanide hydrochloride: This compound also contains a trifluoromethyl group attached to a phenyl ring but differs in its functional groups and overall structure.
(1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine: Similar in having a trifluoromethyl-phenyl group, but with a triazole ring instead of a tetrazole ring.
Trifluoromethylpyridine: Contains a trifluoromethyl group attached to a pyridine ring, differing in the heterocyclic structure.
Uniqueness: 1-[4-(Trifluoromethyl)phenyl]-1H-tetrazole-5-thiol is unique due to the combination of its trifluoromethyl group, tetrazole ring, and thiol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5F3N4S |
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Molecular Weight |
246.21 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]-2H-tetrazole-5-thione |
InChI |
InChI=1S/C8H5F3N4S/c9-8(10,11)5-1-3-6(4-2-5)15-7(16)12-13-14-15/h1-4H,(H,12,14,16) |
InChI Key |
TYTUOXFQCGJFIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=S)N=NN2 |
Origin of Product |
United States |
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